molecular formula C19H23ClN4O3S B6419547 2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946224-02-8

2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No. B6419547
CAS RN: 946224-02-8
M. Wt: 422.9 g/mol
InChI Key: SVTQTTADXQJUHO-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a useful research compound. Its molecular formula is C19H23ClN4O3S and its molecular weight is 422.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is 422.1179395 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is structurally similar to trazodone , a second-generation antidepressant. Trazodone selectively inhibits the reuptake of serotonin (5-HT) and has a weak inhibitory effect on the reuptake of norepinephrine (NA) .

Mode of Action

It is believed that at therapeutic doses, its antidepressant pharmacological action is due to the selective inhibition of 5-ht reuptake, and it has a weak inhibitory effect on na reuptake .

Biochemical Pathways

The compound likely affects the serotonin and norepinephrine pathways, given its similarity to Trazodone . By inhibiting the reuptake of these neurotransmitters, it increases their concentration in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced symptoms of depression.

Pharmacokinetics

The compound is well absorbed orally, reaching peak levels in about 2 hours . After absorption, it is widely distributed in the liver and kidneys, and it is metabolized in the liver . The metabolites still have significant activity . It easily crosses the blood-brain barrier but rarely crosses the placental barrier . The metabolites are finally excreted by the kidneys . It is rarely excreted in its original form . The half-life is 4.1 hours .

Result of Action

The result of the compound’s action at the molecular and cellular level is an increase in the concentration of serotonin and norepinephrine in the synaptic cleft. This leads to enhanced neurotransmission and improved mood, thereby alleviating symptoms of depression and anxiety .

properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O3S/c20-17-6-2-1-5-16(17)15-19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-7-3-4-8-21-18/h1-8H,9-15H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTQTTADXQJUHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

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